molecular formula C11H7ClF3NS B1610795 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 886629-31-8

4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No. B1610795
CAS RN: 886629-31-8
M. Wt: 277.69 g/mol
InChI Key: ZDYDRUGLBWIKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole, also referred to as CMTFT, is a small molecule that is widely used in scientific research. It has been used in a variety of fields, including biochemistry, physiology, and pharmacology. It has been used to study the structure, function, and mechanism of action of numerous proteins, enzymes, and other biological molecules. In addition, CMTFT has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, the compound serves as a valuable synthon for constructing fluorinated pharmacons. Its trifluoromethyl group is particularly significant due to its ability to influence the biological activity of pharmaceuticals . The compound’s structure allows for the introduction of fluorine atoms into bioactive molecules, potentially leading to the development of new therapeutic agents with improved efficacy and pharmacokinetic properties.

Materials Science

The incorporation of the trifluoromethyl group into materials can enhance their properties, such as thermal stability and chemical resistance . “4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole” could be used in the synthesis of advanced polymers and coatings, contributing to the development of materials with superior performance characteristics.

Organic Synthesis

This compound is a versatile intermediate in organic synthesis. It can participate in various chemical reactions, enabling the synthesis of complex fluorinated molecules . Its reactivity can be harnessed to create new carbon-fluorine bonds, which are crucial in the design of compounds with unique chemical and physical properties.

Agrochemicals

In the agrochemical industry, fluorinated compounds like “4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole” are used to develop pesticides and herbicides with increased potency and selectivity . The trifluoromethyl group can improve the metabolic stability of these compounds, making them more effective in protecting crops from pests and diseases.

Pharmaceuticals

The trifluoromethyl group’s presence in pharmaceuticals can significantly affect drug properties, such as metabolic stability, lipophilicity, and protein binding . As a result, “4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole” could be instrumental in the discovery and optimization of new drugs, particularly in enhancing their pharmacological profiles.

Analytical Chemistry

In analytical chemistry, fluorinated compounds are often used as standards and reagents due to their stability and distinct spectroscopic signatures . This compound could be utilized in developing analytical methods, such as chromatography and spectroscopy, to detect and quantify various substances with high precision and accuracy.

properties

IUPAC Name

4-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NS/c12-5-9-6-17-10(16-9)7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYDRUGLBWIKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567470
Record name 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886629-31-8
Record name 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Reactant of Route 4
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Reactant of Route 6
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.